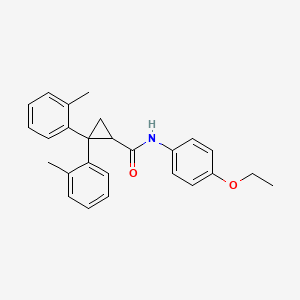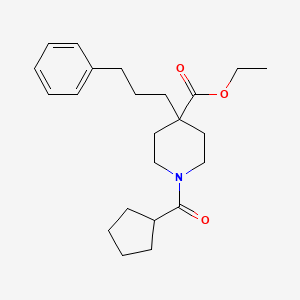
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide, also known as O-1918, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It was first synthesized in 2001 and has been studied extensively for its potential therapeutic applications. O-1918 has shown to have a unique mechanism of action that is different from other cannabinoids and has been found to have beneficial effects in various studies.
作用机制
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has a unique mechanism of action that is different from other cannabinoids. It has been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channels, which are involved in the regulation of various physiological processes such as pain sensation, inflammation, and thermoregulation. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to selectively activate the TRPV1 channels without activating the cannabinoid receptors, which are responsible for the psychoactive effects of other cannabinoids.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of various cancer cells. N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been found to have a potential role in the regulation of glucose and lipid metabolism and has been found to improve insulin sensitivity in animal models of obesity and type 2 diabetes.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been found to have a unique mechanism of action that is different from other cannabinoids, which makes it a valuable tool for studying the TRPV1 channels. However, there are also limitations to using N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in lab experiments. Its effects may not be generalizable to other cannabinoids, and it may not accurately reflect the effects of endogenous cannabinoids.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects and to elucidate the underlying mechanisms. Another potential direction is to investigate its potential role in the treatment of metabolic disorders and neurological disorders. Additionally, further research is needed to determine the safety and efficacy of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide in humans.
合成方法
The synthesis of N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide involves the reaction of 4-ethoxyphenylmagnesium bromide with 2,2-bis(2-methylphenyl)cyclopropanecarboxylic acid chloride in the presence of a catalyst. The reaction yields N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide as a white solid with a purity of over 95%.
科学研究应用
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-nociceptive, and anti-cancer effects. It has also been found to have a potential role in the treatment of obesity, metabolic disorders, and neurological disorders.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-4-29-21-15-13-20(14-16-21)27-25(28)24-17-26(24,22-11-7-5-9-18(22)2)23-12-8-6-10-19(23)3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCKLCYORFJRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-methoxybenzyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5038709.png)

![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)

![11-methyl-4-[(3-methyl-2-thienyl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5038763.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)

![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)